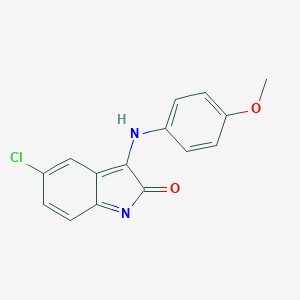
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, also known as 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indole family, which are compounds found in many natural products and have been studied extensively for their medicinal properties. 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of compounds. It has also been used in the study of the pharmacological effects of compounds, such as in the study of the effects of drugs on the body. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in the study of the synthesis and metabolism of compounds, as well as in the study of the structure and function of proteins.
Mécanisme D'action
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. It is believed that 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one binds to this receptor, activating it and causing the release of serotonin, which has a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one have been studied extensively. It has been shown to have a variety of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and an increase in norepinephrine levels. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been found to have an anxiolytic effect, an antidepressant effect, and an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has several advantages and limitations when used in
Méthodes De Synthèse
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be synthesized using a variety of methods. One such method is the condensation reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide. The reaction produces 5-chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one and sodium acetate as the primary products. Other methods of synthesis include the reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as potassium hydroxide, and the reaction of 4-methoxy-phenyl-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBAMIHMSMHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


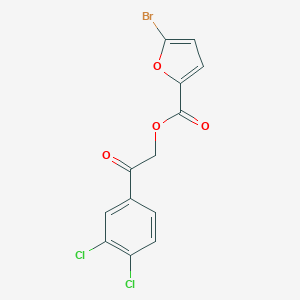
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)
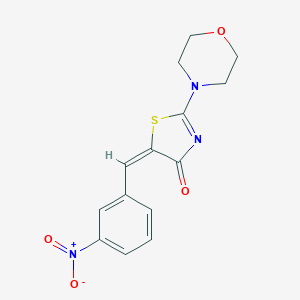
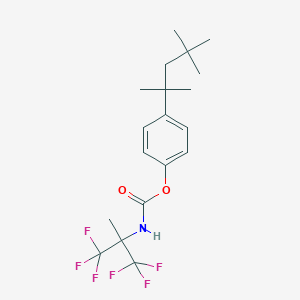
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
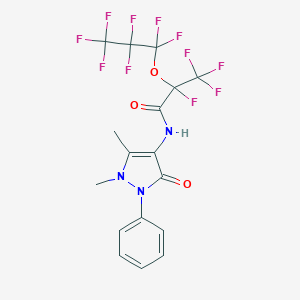

![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)


![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)

![3,6-diamino-N-(2-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392655.png)